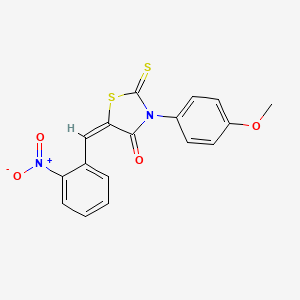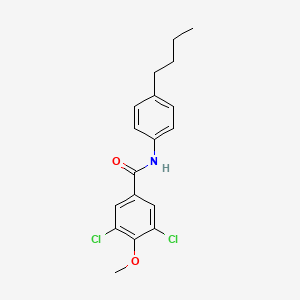
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone
Overview
Description
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone, also known as NPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. NPQ belongs to the quinoline family and contains a nitro group, a phenyl group, and a pyrrolidine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is not fully understood, but it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins. For example, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by disrupting the parasite's mitochondrial function. Furthermore, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to exhibit anti-inflammatory and analgesic activities in animal models.
Advantages and Limitations for Lab Experiments
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is that its mechanism of action is not fully understood, which may limit its therapeutic potential. Furthermore, the compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This information could be used to design more potent and selective analogs of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone for drug development. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone as a fluorescent probe for the detection of metal ions in biological systems could be explored further.
Synthesis Methods
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been synthesized using several methods, including the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinecarboxaldehyde, followed by nitration of the resulting product with nitric acid. Another method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinylamine, followed by nitration with nitric acid. Both methods have been reported to yield 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in moderate to good yields.
Scientific Research Applications
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit anticancer, antimalarial, and antitubercular activities in various in vitro and in vivo studies. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCAPHXUBSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319600 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
CAS RN |
334501-12-1 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



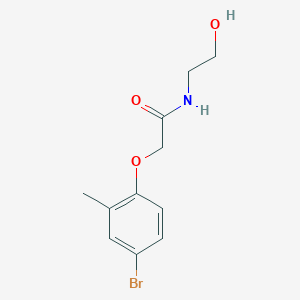
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
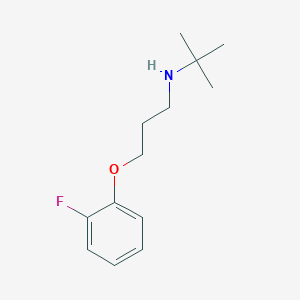
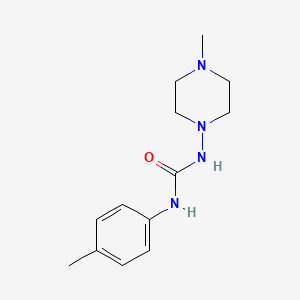
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
